4-Chloro-6-methanesulfonylquinazoline
Overview
Description
4-Chloro-6-methanesulfonylquinazoline is a chemical compound that is commonly used in scientific experiments. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 242.68 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methanesulfonylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a chlorine atom and a methanesulfonyl group .Physical And Chemical Properties Analysis
4-Chloro-6-methanesulfonylquinazoline has a molecular weight of 242.68 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Microwave-Assisted Synthesis and Chemical Reactivity
4-Chloro-6-methanesulfonylquinazoline has applications in microwave-assisted chemical synthesis. For instance, a study by Fredriksson and Stone-Elander (2002) demonstrated a microwave-enhanced method for rapid demethylation of methyl phenyl ethers using methanesulfonic acid, which is related to the methanesulfonyl group in 4-Chloro-6-methanesulfonylquinazoline. This method offers high conversions and is useful in radiochemistry and synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).
Anticancer and Apoptosis Induction
Compounds structurally similar to 4-Chloro-6-methanesulfonylquinazoline, such as 4-anilinoquinazolines, have been studied for their anticancer properties. Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
Antimicrobial and Antimalarial Agents
New derivatives of quinoline, like 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, synthesized from intermediates including methanesulfonic acid, have shown antimicrobial and antimalarial activities. These compounds were synthesized from commercially available precursors and tested against various microorganisms and Plasmodium falciparum (Parthasaradhi et al., 2015).
Synthesis of Quinazolinone Derivatives
4-Chloro-6-methanesulfonylquinazoline is involved in the synthesis of quinazolinone derivatives. Acharyulu et al. (2010) described the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one, indicating the versatility of compounds with methanesulfonyl and quinazoline structures in synthesizing novel chemical entities (Acharyulu et al., 2010).
Future Directions
properties
IUPAC Name |
4-chloro-6-methylsulfonylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMHBWHCVSFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methanesulfonylquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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